ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate

Catalog No.
S12882215
CAS No.
M.F
C18H28O2
M. Wt
276.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate

Product Name

ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate

IUPAC Name

ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

InChI

InChI=1S/C18H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3,6-7,9-10,12-13H,1,4-5,8,11,14-17H2,2H3/b7-6-,10-9-,13-12-

InChI Key

SLXBQEDLVODPNT-QNEBEIHSSA-N

Canonical SMILES

CCOC(=O)CCCCC=CCC=CCC=CCC=C

Isomeric SMILES

CCOC(=O)CCCC/C=C\C/C=C\C/C=C\CC=C

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of (6Z,9Z,12Z,15Z)-hexadecatetraenoic acid with the hydroxy group of ethanol.

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate is a polyunsaturated fatty acid ester with significant structural and functional properties. The compound is characterized by its long carbon chain and multiple double bonds, specifically at the 6th, 9th, 12th, and 15th positions in the hexadecane backbone. Its molecular formula is C18H28O2C_{18}H_{28}O_2 with a molecular weight of 276.41 g/mol. The compound is often referred to as ethyl 6(Z),9(Z),12(Z),15(Z)-hexadecatetraenoate and is identified by the CAS number 845779-89-7 .

Typical of unsaturated compounds. These include:

  • Hydrogenation: The addition of hydrogen across double bonds can convert it into a saturated fatty acid ester.
  • Oxidation: Exposure to oxygen can lead to the formation of peroxides or other oxidation products.
  • Esterification: It can react with alcohols to form new esters.
  • Transesterification: This process involves the exchange of the alkoxy group in the presence of an alcohol and can be utilized in biodiesel production.

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate exhibits notable biological activities. It is known for its potential anti-inflammatory properties and has been studied for its effects on cell signaling pathways associated with inflammation and cancer. Research indicates that it may influence cell proliferation and apoptosis in various cancer cell lines . Additionally, its structure suggests potential benefits in cardiovascular health due to its polyunsaturated nature.

Several methods exist for synthesizing ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate:

  • Chemical Synthesis: This typically involves multi-step reactions starting from simpler fatty acids or their derivatives through processes such as alkylation and dehydrogenation.
  • Biotechnological Approaches: Enzymatic synthesis using lipases or other biocatalysts can yield this compound from natural sources or through fermentation processes.
  • Extraction from Natural Sources: It can also be isolated from certain algae or plant oils known to contain high levels of polyunsaturated fatty acids.

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate finds applications in various fields:

  • Nutraceuticals: Due to its health benefits related to heart health and inflammation.
  • Cosmetics: As an ingredient in skin care formulations due to its moisturizing properties.
  • Food Industry: Used as a food additive or supplement for enhancing nutritional profiles.
  • Pharmaceuticals: Potential use in drug formulations targeting inflammatory diseases or cancer therapies.

Studies focusing on the interactions of ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate with biological systems have shown that it can modulate signaling pathways involved in inflammation and cancer progression. Its interactions with cellular membranes and proteins have been explored to understand its mechanism of action better. Further research is ongoing to elucidate specific targets within these pathways .

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate shares structural similarities with several other polyunsaturated fatty acids. Here are some comparable compounds:

Compound NameMolecular FormulaDouble BondsUnique Features
Methyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoateC19H30O2C_{19}H_{30}O_24One additional carbon compared to ethyl ester
Ethyl arachidonateC20H34O2C_{20}H_{34}O_24Contains an additional carbon chain
Ethyl linoleateC18H32O2C_{18}H_{32}O_22Fewer double bonds than hexadecatetraenoate
Ethyl eicosapentaenoateC20H30O2C_{20}H_{30}O_25Higher degree of unsaturation

Uniqueness

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate is unique due to its specific configuration of double bonds which may impart distinct biological activities compared to other similar compounds. Its structure allows it to participate in various biochemical interactions that are critical for understanding its potential therapeutic applications.

IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate [1]. This systematic name reflects the complete structural characteristics of the molecule, including the ethyl ester functionality and the specific stereochemistry of the double bonds. The compound represents a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxy group of (6Z,9Z,12Z,15Z)-hexadecatetraenoic acid with the hydroxy group of ethanol [1].

The molecular formula is established as C₁₈H₂₈O₂, with a molecular weight of 276.41 grams per mole [1] [3]. The structural formula demonstrates a sixteen-carbon chain backbone with four strategically positioned double bonds at the 6th, 9th, 12th, and 15th carbon positions, all maintaining Z-configuration (cis-configuration) [1]. The ethyl ester group is attached to the terminal carboxyl carbon, extending the total carbon count to eighteen atoms.

Table 1: Fundamental Chemical Properties

PropertyValue
IUPAC Nameethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate
Molecular FormulaC₁₈H₂₈O₂
Molecular Weight276.41 g/mol
InChIInChI=1S/C18H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3,6-7,9-10,12-13H,1,4-5,8,11,14-17H2,2H3/b7-6-,10-9-,13-12-
InChI KeySLXBQEDLVODPNT-QNEBEIHSSA-N
SMILESCCOC(=O)CCCC/C=C\C/C=C\C/C=C\CC=C

The structural representation reveals the characteristic polyunsaturated nature of this fatty acid ester, with the double bonds creating specific three-dimensional conformations that influence the compound's physical and chemical properties [1]. The systematic nomenclature precisely identifies each stereochemical center, ensuring unambiguous identification in scientific literature and chemical databases [3].

CAS Registry Number and Synonyms

The ChEBI database classification identifies this compound as CHEBI:84935, providing additional standardized reference for biochemical and pharmaceutical applications [17]. The PubChem database maintains comprehensive structural and property information under the compound identifier 90659847 [1]. These multiple identification systems ensure consistent recognition across diverse scientific disciplines and international databases.

Relationship to Hexadecatetraenoic Acid Derivatives

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate belongs to the broader family of hexadecatetraenoic acid derivatives, representing the ethyl ester form of the parent fatty acid (6Z,9Z,12Z)-6,9,12,15-hexadecatetraenoic acid [14] [18]. The parent acid, identified by CAS number 86995-95-1, possesses the molecular formula C₁₆H₂₄O₂ and molecular weight of 248.36 grams per mole [18]. The esterification with ethanol adds the ethyl group, increasing the molecular weight by 28.05 grams per mole and altering the physical properties while maintaining the core polyunsaturated structure.

The hexadecatetraenoic acid family encompasses multiple positional isomers differentiated by the locations of their double bonds [13] [16]. Alternative derivatives include methyl (4Z,7Z,10Z,13Z)-hexadecatetraenoate, which features double bonds at positions 4, 7, 10, and 13 rather than 6, 9, 12, and 15 [8]. This positional variation significantly influences the biological activity and chemical behavior of the respective compounds.

Table 3: Comparative Analysis of Hexadecatetraenoic Acid Derivatives

CompoundMolecular FormulaCAS NumberMolecular Weight (g/mol)Double Bond PositionsEster Type
Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoateC₁₈H₂₈O₂845779-89-7276.416,9,12,15Ethyl
(6Z,9Z,12Z)-6,9,12,15-Hexadecatetraenoic acidC₁₆H₂₄O₂86995-95-1248.366,9,12,15Free acid
Methyl (4Z,7Z,10Z,13Z)-hexadecatetraenoateC₁₇H₂₆O₂873108-81-7262.394,7,10,13Methyl
Hexadecanoic acid, ethyl esterC₁₈H₃₆O₂628-97-7284.48None (saturated)Ethyl

The classification within the polyunsaturated fatty acid ester category distinguishes this compound from saturated analogs such as hexadecanoic acid ethyl ester (ethyl palmitate) [15]. The presence of four double bonds in specific positions creates unique conformational properties that differentiate it from both saturated and monounsaturated hexadecanoic acid derivatives [26]. The systematic relationship to other long-chain polyunsaturated fatty acid esters establishes its position within the broader lipid biochemistry framework [26] [28].

Ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate represents a polyunsaturated fatty acid ethyl ester with a complex molecular architecture characterized by multiple geometric constraints imposed by its four double bonds. The compound exhibits a molecular formula of C₁₈H₂₈O₂ with a molecular weight of 276.41 g/mol [1]. The structural framework consists of a sixteen-carbon fatty acid chain esterified with ethanol, creating a characteristic ethyl ester functional group.

The molecular geometry is fundamentally determined by the spatial arrangement of its four double bonds located at positions 6, 9, 12, and 15 within the hexadecanoic acid backbone [1]. Each double bond adopts a cis (Z) configuration, creating characteristic kinks in the otherwise linear carbon chain. The standard C=C bond length measures approximately 1.34 Å, significantly shorter than the 1.54 Å C-C single bond length, which contributes to the rigid planar geometry around each double bond [2].

The bond angles around the double bonds conform to sp² hybridization geometry, with C=C-C bond angles of approximately 120°, while the saturated carbon atoms maintain tetrahedral geometry with C-C-C bond angles of 109.5° [3]. This geometric arrangement creates a highly flexible molecular structure with multiple conformational possibilities, as the molecule can adopt various three-dimensional orientations while maintaining the fixed planar regions around each double bond.

The ethyl ester moiety at the terminal position adds additional conformational flexibility through rotation around the C-O bond. The ester group exhibits characteristic bond lengths with the carbonyl C=O bond measuring approximately 1.22 Å and the C-O single bond extending to 1.34 Å. This functional group significantly influences the molecule's polarity and chemical reactivity patterns.

Stereochemical Analysis of (6Z,9Z,12Z) Isomerism

The stereochemical configuration of ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate is defined by the Z (cis) geometry of its first three double bonds, with the fourth double bond at position 15 also maintaining the Z configuration [1]. This all-cis configuration represents the most thermodynamically stable arrangement for polyunsaturated fatty acids under physiological conditions [4].

The Z configuration is characterized by the highest priority substituents on each carbon of the double bond being positioned on the same side of the bond, creating a dihedral angle of approximately 0° between these groups [5]. This spatial arrangement contrasts sharply with the E (trans) configuration, where the priority substituents would be positioned on opposite sides of the double bond. The energy difference between Z and E configurations typically ranges from 2.5 to 4.0 kcal/mol, with the Z form being more stable in biological systems [6].

The sequential arrangement of four Z double bonds creates a characteristic "kinked" molecular structure that significantly impacts the molecule's physical properties. Each cis double bond introduces a bend of approximately 30° from the linear chain axis, resulting in a highly curved overall molecular geometry [7]. This curvature is essential for the compound's biological activity and membrane incorporation properties.

Stereochemical analysis reveals that alternative isomeric forms, including mixed Z/E configurations or all-E arrangements, exhibit markedly different properties. The all-trans (6E,9E,12E,15E) isomer would adopt a more extended conformation with reduced flexibility, while mixed configurations would display intermediate properties. However, these alternative configurations are rare in biological systems due to their higher energy states and reduced stability [4].

The stereochemical integrity of the Z configuration is maintained through restricted rotation around the double bonds, with rotational barriers ranging from 8 to 12 kcal/mol [6]. This energy barrier prevents spontaneous isomerization under normal conditions, ensuring the preservation of the biologically active Z configuration.

Computational Modeling of Conformational Dynamics

Computational modeling approaches have provided detailed insights into the conformational dynamics of ethyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate through various theoretical methods. Density Functional Theory (DFT) calculations using B3LYP functionals with 6-311+G(d,p) basis sets have been extensively employed to determine optimal molecular geometries and vibrational frequencies [6] [8].

Molecular dynamics simulations using the CHARMM36 force field have revealed the compound's conformational flexibility in aqueous and lipid environments [9]. These simulations demonstrate that the molecule can adopt multiple low-energy conformations, with the four cis double bonds creating regions of enhanced flexibility separated by more rigid saturated segments. The calculated molecular volume ranges from 350 to 400 ų, while the surface area extends from 450 to 500 Ų [10].

Quantum mechanical calculations have elucidated the torsional energy profiles around the vinyl-methylene bonds adjacent to each double bond [10]. These calculations reveal relatively low rotational barriers of 2 to 5 kcal/mol, indicating high conformational flexibility in these regions. The intrinsic flexibility of polyunsaturated chains contributes significantly to membrane fluidity and biological function.

Conformational analysis through Monte Carlo simulations has identified predominant structural motifs, including extended, folded, and helical arrangements [11]. The extended conformation, while less probable (20-30%), represents the maximum spatial extension of the molecule. In contrast, folded conformations account for 70-80% of the conformational ensemble, with the molecule adopting compact structures through intramolecular interactions.

Ab initio molecular orbital calculations have provided fundamental insights into the electronic structure and bonding characteristics [12]. These calculations reveal that the conjugated system of alternating single and double bonds does not extend significantly beyond individual double bond regions due to the methylene spacers, resulting in localized π-electron systems rather than extended conjugation.

Self-organizing map (SOM) analysis of molecular dynamics trajectories has identified distinct conformational clusters corresponding to different folding patterns [13]. The analysis reveals that the molecule primarily exists in two major conformational states: a relatively extended form suitable for membrane incorporation and a more compact folded form that may be relevant for protein binding interactions.

Advanced computational studies have also examined the solvent effects on conformational preferences [14]. In chloroform solution, the molecule tends to adopt more extended conformations, while in aqueous environments, folded structures become more favorable due to hydrophobic effects. These solvent-dependent conformational changes have significant implications for the compound's behavior in biological systems.

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Exact Mass

276.208930132 g/mol

Monoisotopic Mass

276.208930132 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types